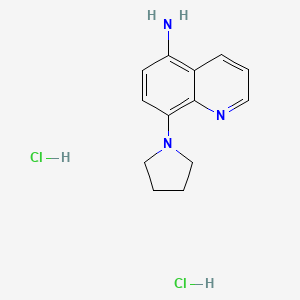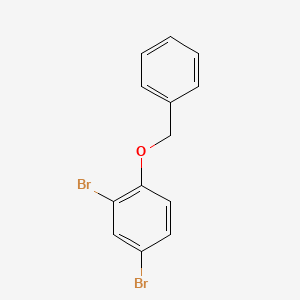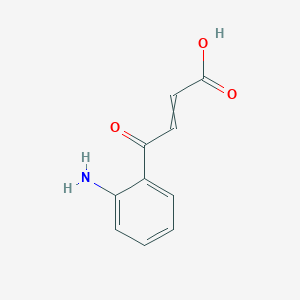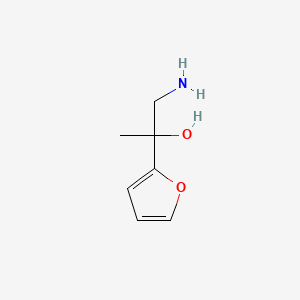
8-(1-吡咯烷基)-5-喹啉胺二盐酸盐
描述
8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride is a compound that features a quinoline core substituted with a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both the quinoline and pyrrolidine moieties endows it with unique chemical and biological properties.
科学研究应用
8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride typically involves the formation of the quinoline core followed by the introduction of the pyrrolidine ring. One common method includes the cyclization of an appropriate precursor to form the quinoline ring, followed by nucleophilic substitution to introduce the pyrrolidine moiety. Reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted organic synthesis (MAOS) to enhance efficiency and reduce reaction times. This method allows for better control over reaction conditions and can be scaled up for large-scale production .
化学反应分析
Types of Reactions: 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be employed to modify the quinoline ring or the pyrrolidine moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution but often involve the use of strong bases or acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or pyrrolidine rings .
作用机制
The mechanism of action of 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine ring may enhance binding affinity to certain proteins, leading to inhibition of their activity. These interactions can trigger various cellular pathways, resulting in the compound’s observed biological effects .
相似化合物的比较
Pyrrolidine derivatives: These include compounds like pyrrolizines and pyrrolidine-2-one, which share the pyrrolidine ring structure.
Quinoline derivatives: Compounds such as quinoline N-oxides and substituted quinolines have similar core structures.
Uniqueness: 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride is unique due to the combination of the quinoline and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other related compounds, making it a valuable subject of study in various research fields .
属性
IUPAC Name |
8-pyrrolidin-1-ylquinolin-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c14-11-5-6-12(16-8-1-2-9-16)13-10(11)4-3-7-15-13;;/h3-7H,1-2,8-9,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXSFRULRPGDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C(=C(C=C2)N)C=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[1,1'-Biphenyl]-4-propanal](/img/structure/B1524727.png)


![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1524730.png)

![2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B1524735.png)


![Thieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1524741.png)
